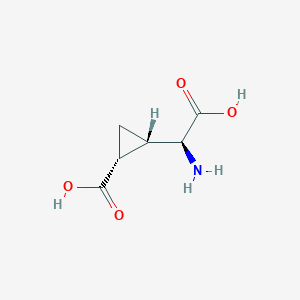

(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The term “cis-” refers to a specific type of geometric isomerism in organic chemistry, where two substituents are on the same side of a double bond or a ring structure. This is in contrast to “trans-” isomers, where the substituents are on opposite sides. The prefix “cis-” is derived from Latin, meaning “on this side.” Geometric isomerism is significant because it can lead to compounds with different physical and chemical properties despite having the same molecular formula .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cis-isomers often involves specific reaction conditions to ensure that the substituents are positioned on the same side of the double bond or ring. For example, the synthesis of cis-1,2-dichloroethene can be achieved through the dehydrohalogenation of 1,2-dichloroethane under controlled conditions . The reaction typically requires a strong base such as potassium hydroxide in an alcoholic solution, and the temperature must be carefully regulated to favor the formation of the cis-isomer.

Industrial Production Methods

In industrial settings, the production of cis-isomers can involve catalytic hydrogenation processes. For instance, the hydrogenation of alkynes in the presence of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) selectively produces cis-alkenes . This method is widely used in the production of various cis-isomers on a large scale.

Análisis De Reacciones Químicas

Types of Reactions

Cis-isomers undergo a variety of chemical reactions, including:

Oxidation: Cis-isomers can be oxidized to form epoxides or diols.

Reduction: Cis-isomers can be reduced to form alkanes.

Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Peracids, potassium permanganate

Reducing agents: Hydrogen gas with a catalyst, sodium borohydride

Bases: Sodium hydroxide, potassium hydroxide

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .

Aplicaciones Científicas De Investigación

Cis-isomers have a wide range of applications in scientific research:

Chemistry: Cis-isomers are used as intermediates in the synthesis of various organic compounds.

Biology: Cis-isomers play a crucial role in biological systems.

Medicine: Cisplatin, a cis-isomer, is a widely used chemotherapy drug for treating various cancers.

Industry: Cis-isomers are used in the production of polymers, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of cis-isomers depends on their specific structure and the context in which they are used. For example, cisplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription, leading to cell death . The molecular targets and pathways involved in the action of cisplatin include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis .

Comparación Con Compuestos Similares

Cis-isomers are often compared with their trans counterparts to highlight their unique properties:

Cis-2-butene vs. Trans-2-butene: Cis-2-butene has a higher boiling point due to the presence of a dipole moment, while trans-2-butene has a lower boiling point because the dipole moments cancel out.

Cisplatin vs. Transplatin: Cisplatin is an effective chemotherapy drug, while transplatin is not, due to differences in their ability to form cross-links with DNA.

Similar compounds include:

Trans-isomers: These are the geometric isomers where substituents are on opposite sides of the double bond or ring.

E/Z isomers: These are another type of geometric isomerism based on the priority of substituents around the double bond.

Propiedades

Fórmula molecular |

C6H9NO4 |

|---|---|

Peso molecular |

159.14 g/mol |

Nombre IUPAC |

(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |

Clave InChI |

GZOVEPYOCJWRFC-NUNKFHFFSA-N |

SMILES isomérico |

C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |

SMILES canónico |

C1C(C1C(=O)O)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)

![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)

pyrimidine-2,4-dione](/img/structure/B12398270.png)

![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)

![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)